4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C21H19Cl2N5O2 and its molecular weight is 444.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Antioxidant Properties The compound 4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is part of a series of triazole derivatives with potential antioxidant and antiradical activities. These compounds were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes and then reduced to afford derivatives with potential antioxidant properties (Bekircan et al., 2008).
Antimicrobial Activities Similar triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involved several steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and resulted in compounds that showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Molecular Docking Studies Studies involving molecular docking to understand the interaction of triazole derivatives with proteins have revealed insights into their potential anti-cancer activities. These studies suggest that these compounds can form stable interactions with protein receptors, indicating potential applications in cancer treatment (Karayel, 2021).
Synthesis and Characterization of Derivatives There are several studies focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and their potential as CCR5 antagonists. These studies provide insights into the structural characteristics of these compounds and their potential biological activities (De-ju, 2014).
Antifungal Agents The synthesis of 1,2,4-triazine derivatives possessing 1,2,3-triazole and piperidine ring has shown potential antifungal activities. These studies also offer a structure-activity relationship (SAR) by comparing their activities with standard antifungal drugs (Sangshetti & Shinde, 2010).
Biological Activities
Antifungal Activity of Benzotriazole Compounds Benzotriazole compounds containing a thioamide group were synthesized and tested for their antifungal activity. This research contributes to understanding the biological activities of benzotriazole derivatives and their potential application in treating fungal infections (Xu et al., 2006).
CCR5 Antagonist Development Research has been focused on synthesizing and characterizing non-peptide CCR5 antagonists for potential therapeutic applications. These studies provide insights into the synthesis process and the biological efficacy of these compounds (Bi, 2014).
Mechanism of Action
Target of Action
Similar benzamide derivatives have been reported to activate hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
Similar benzamide derivatives have shown to induce the expression of hif-1α protein and downstream target gene p21 .
Biochemical Pathways
Similar benzamide derivatives have been reported to induce the expression of hif-1α protein and downstream target gene p21 . This suggests that the compound may affect the HIF-1 pathway and the p21-mediated cell cycle regulation pathway.
Result of Action
Similar benzamide derivatives have been reported to upregulate the expression of cleaved caspase-3, promoting tumor cell apoptosis .
properties
IUPAC Name |
4-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVYFWNSFMNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide |
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